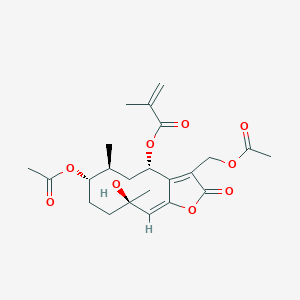

glaucolide M

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H30O9 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

[(4S,6S,7S,10R,11E)-7-acetyloxy-3-(acetyloxymethyl)-10-hydroxy-6,10-dimethyl-2-oxo-4,5,6,7,8,9-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C23H30O9/c1-12(2)21(26)31-18-9-13(3)17(30-15(5)25)7-8-23(6,28)10-19-20(18)16(22(27)32-19)11-29-14(4)24/h10,13,17-18,28H,1,7-9,11H2,2-6H3/b19-10+/t13-,17-,18-,23+/m0/s1 |

InChI Key |

ICDFEPLJXGFLMV-QIQGQPBLSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@](CC[C@@H]1OC(=O)C)(C)O)COC(=O)C)OC(=O)C(=C)C |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC(CCC1OC(=O)C)(C)O)COC(=O)C)OC(=O)C(=C)C |

Synonyms |

glaucolide M |

Origin of Product |

United States |

Biosynthetic Pathways and Chemical Derivatization of Glaucolide Scaffolds

Proposed Biosynthetic Routes to Glaucolide Frameworks

The biosynthesis of sesquiterpene lactones originates from farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid precursor. mdpi.comroyalsocietypublishing.orgmdpi.com FPP is synthesized from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP). royalsocietypublishing.orgmdpi.comup.ac.za These C5 units are generated through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, localized in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, found in chloroplasts. royalsocietypublishing.orgmdpi.comup.ac.zaresearchgate.net

General Sesquiterpene Lactone Biosynthesis

The initial committed step in sesquiterpene lactone biosynthesis is the cyclization of FPP, a reaction catalyzed by sesquiterpene synthases (STPSs). mdpi.comroyalsocietypublishing.orgmdpi.comwur.nl This cyclization leads to the formation of various sesquiterpene hydrocarbons, such as germacrene A, which serves as a common intermediate for many sesquiterpene lactone subclasses, including germacranolides. royalsocietypublishing.orgtandfonline.comwur.nl STPSs are primarily located in the cytosol and are known for their catalytic plasticity. mdpi.com

Formation of Aglycones and Carbohydrate Chains

Following the initial cyclization of FPP to a sesquiterpene scaffold, a series of oxidative modifications occur. mdpi.comup.ac.za The formation of the characteristic lactone ring typically involves the oxidation of a methyl group to a carboxylic acid, followed by cyclization with a hydroxyl group. royalsocietypublishing.orgup.ac.zawur.nl For germacranolides like glaucolides, the biosynthesis often proceeds through germacrene A acid. mdpi.comroyalsocietypublishing.orgtandfonline.com Hydroxylation of germacrene A acid at specific positions, such as C6 or C8, followed by lactonization, leads to the formation of different lactone ring configurations. royalsocietypublishing.orgtandfonline.comwur.nl While the aglycone (the sesquiterpene skeleton with the lactone ring) is the core structure, some sesquiterpene lactones can also be glycosylated, meaning they have carbohydrate chains attached. researchgate.net Research suggests that the biosynthesis of aglycones and carbohydrate chains can occur simultaneously and independently, a concept referred to as "mosaic" biosynthesis. researchgate.netresearchgate.net

Enzymatic and Metabolic Transformations

A diverse array of enzymes catalyzes the downstream metabolic transformations of the initial sesquiterpene scaffolds to yield the vast structural diversity observed in sesquiterpene lactones. royalsocietypublishing.orgtandfonline.commdpi.com Cytochrome P450 monooxygenases (CYPs) play a crucial role in these pathways, catalyzing oxidations, hydroxylations, and even rearrangement reactions of the sesquiterpene backbone. royalsocietypublishing.orgtandfonline.commdpi.com For instance, CYP enzymes are involved in the oxidation of germacrene A to germacrene A acid and subsequent hydroxylation steps that precede lactone formation. royalsocietypublishing.orgtandfonline.com Other enzymes, including alcohol dehydrogenases, reductases, and acyl transferases, further modify the structure by introducing various functional groups, such as hydroxyl, keto, and epoxy groups, and by attaching acyl moieties. royalsocietypublishing.orgtandfonline.commdpi.com

Investigation of In Planta Rearrangement Processes

Studies have indicated that rearrangements of the sesquiterpene lactone backbone can occur within the plant. tandfonline.com These in planta rearrangements can lead to the formation of different skeletal types from a common precursor. For example, the conversion of a germacrene backbone to a guaiane (B1240927) backbone has been observed. tandfonline.com Furthermore, pH-dependent conversions between germacranolide and eudesmanolide skeletons have been reported in plants. tandfonline.com Investigations into these processes help to elucidate the full complexity of sesquiterpene lactone biosynthesis and the factors influencing the final structural profile of these compounds in plants.

Semisynthesis and Chemical Transformations of Glaucolides

Beyond the natural biosynthetic pathways, glaucolides can undergo various chemical transformations in vitro, leading to the formation of semisynthetic derivatives and rearranged products.

Acid- and Base-Catalyzed Rearrangements of Glaucolide B to Hirsutinolides and Cadinanolides

Glaucolide B, a germacranolide, has been shown to undergo rearrangements under both acidic and basic conditions, yielding different sesquiterpene lactone skeletons, including hirsutinolides and cadinanolides. nih.govresearchgate.net These rearrangements can occur during isolation and purification procedures, particularly when using silica (B1680970) gel chromatography, which can have slightly acidic properties. nih.govcsir.co.za

Studies investigating the chemical behavior of glaucolide B under different acidic and basic conditions have demonstrated its sensibility to these environments. nih.govresearchgate.netresearchgate.net For instance, treatment of glaucolide B with bases such as N,N-dimethylaminopyridine (DMAP) or potassium carbonate (K2CO3) can lead to the formation of decaline-type products, including cadinanolides. nih.gov The proposed mechanism for base-catalyzed rearrangement involves the removal of a proton and subsequent electron rearrangement, leading to the elimination of an acetate (B1210297) group and the formation of an exomethylene lactone derivative, which then undergoes further cyclization and rearrangement. nih.gov

Under acidic conditions, such as treatment with Lewis acids like BiCl3 or Brønsted-Lowry acids like trifluoroacetic acid (TFA), glaucolide B primarily rearranges into hirsutinolide analogs. nih.govresearchgate.net The mechanism for acid-catalyzed rearrangement is proposed to involve protonation or complexation, followed by a series of rearrangements, including 1,3-hydrogen shifts and cyclization, ultimately leading to the hirsutinolide skeleton. nih.govresearchgate.netresearchgate.net

These acid- and base-catalyzed transformations highlight the chemical lability of the glaucolide scaffold and provide methods for the semisynthesis of hirsutinolide and cadinanolide derivatives from naturally occurring glaucolides. nih.govresearchgate.net

Here is a data table summarizing some of the observed rearrangements of Glaucolide B under different conditions:

| Starting Compound | Conditions (Catalyst, Solvent, Temperature) | Products | References |

| Glaucolide B | DMAP, MeOH, reflux | 13-O-methylvernojalcanolide-8-O-acetate, 1,4-dihydroxy-5,8,10,13-tetraacetoxycadin-7(11)-en-6,12-olide | nih.gov |

| Glaucolide B | Lewis or Brønsted–Lowry acids (e.g., BiCl3, TFA) | Hirsutinolide analogs | nih.govresearchgate.net |

| Glaucolide B | Silica gel chromatography | Hirsutinolides and Cadinanolides (potential artifacts) | nih.govcsir.co.za |

Exploration of Reaction Mechanisms (e.g., nucleophilic attacks, elimination reactions, complexation)

The chemical behavior of glaucolide scaffolds, such as glaucolide B, has been explored through various reactions utilizing Lewis and Brønsted-Lowry acids and bases. nih.gov These reactions can lead to structural rearrangements and the formation of different sesquiterpene lactone types, including hirsutinolide and decaline (B1670448) scaffolds. nih.gov

Specific reaction mechanisms observed with glaucolide scaffolds include:

Epoxy Ring Opening and Cyclization: Bismuth(III) salts can induce the opening of the epoxy ring and subsequent cyclization, leading to the formation of hirsutinolide analogs. nih.gov This process may involve complexation with the bismuth salt. nih.gov

Nucleophilic Attack and Allylic Elimination: A proposed mechanism for the formation of certain derivatives involves hydrolysis of a hemiacetal ring after bismuth complexation, followed by a nucleophilic attack at C-7, causing the allylic elimination of a leaving group. nih.gov

Elimination Reactions: Under alkaline conditions, such as treatment with DMAP, elimination reactions can occur. nih.gov For instance, DMAP can remove a γ-hydrogen from the butyrolactone ring, leading to electron rearrangement and the elimination of an acetate ion at C-13, forming an α-exomethylene γ-lactone derivative. nih.gov Elimination reactions generally involve the removal of a small molecule, leading to the formation of a double bond. savemyexams.com E2 elimination, for example, is a one-step mechanism involving the breaking of C-H and C-halogen bonds to form a double bond. savemyexams.comcecmohali.org

Nucleophilic Substitution: While the search results primarily highlight rearrangements and eliminations, nucleophilic substitution is a fundamental reaction type in organic chemistry where a nucleophile replaces a leaving group on a substrate. cecmohali.orglibretexts.org This can occur via different mechanisms like SN1 or SN2, involving either concerted bond-making and breaking or a two-step process with an intermediate. cecmohali.orglibretexts.org The reactivity of nucleophiles can be influenced by the solvent. researchgate.net

The stability of glaucolide-type compounds can be influenced by pH, suggesting the involvement of acid- or base-catalyzed mechanisms in their transformations. nih.gov

Derivatization Strategies for Structural Modification (e.g., acetylation, formation of acetals/ketals)

Chemical derivatization of glaucolide scaffolds is a strategy employed to explore their chemical behavior and generate novel compounds with potentially altered biological activities. nih.gov Common derivatization strategies include:

Acetylation: Acetylation involves the introduction of acetyl groups onto hydroxyl functionalities. Glaucolide B, for example, contains acetyloxy groups. ontosight.ai Acetylation is a common method for modifying natural products. epdf.pub

Reactions with Acids and Bases: Treating glaucolide B with various Brønsted-Lowry and Lewis acids and bases has proven effective in generating a range of semisynthetic sesquiterpene lactone derivatives. nih.govresearchgate.net This approach allows for the exploration of different reaction pathways and the formation of diverse structural modifications. nih.gov

Formation of Acetals/Ketals: While not explicitly detailed for glaucolide M or B in the provided results, the formation of acetals and ketals is a standard derivatization technique for compounds containing carbonyl groups (ketones or aldehydes) and hydroxyl groups. This reaction involves the reversible addition of alcohols to carbonyls under acidic conditions.

These derivatization strategies enable the creation of libraries of compounds with modified structures based on the glaucolide scaffold. nih.gov

Preparation of Novel Glaucolide Analogues and their Structural Characterization

The preparation of novel glaucolide analogues is undertaken to investigate structure-activity relationships and identify compounds with improved or different properties. ukzn.ac.zadatamol.io Semisynthetic approaches starting from naturally occurring glaucolides, such as glaucolide B, are a common method for obtaining analogues. nih.govresearchgate.net By subjecting the parent compound to various chemical reactions, including those involving acids and bases, novel derivatives can be synthesized. nih.govresearchgate.net

Structural characterization of these novel analogues is crucial to confirm their chemical structures and understand the impact of modifications. acs.org Spectroscopic techniques are widely used for this purpose. ukzn.ac.zaacs.org

Key techniques for structural characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework and identifying functional groups within the molecule. ukzn.ac.zaacs.org Two-dimensional (2D) NMR techniques provide crucial information about connectivity and spatial relationships between atoms. ukzn.ac.za

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which helps in elucidating the structure. ukzn.ac.zaacs.org High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for the determination of the elemental composition. acs.org Electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTof-MS) has been used for characterizing sesquiterpene lactones, including glaucolides, and studying their fragmentation mechanisms. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. ukzn.ac.zaacs.org

X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction can provide a definitive three-dimensional structure, including the absolute configuration of stereocenters. ukzn.ac.zaufv.br

The synthesis and characterization of novel analogues allow researchers to correlate structural features with biological activities, contributing to the understanding of glaucolide scaffolds as potential lead structures. datamol.io Studies have reported the synthesis and characterization of various lactone derivatives and analogues with potential biological activities. ufv.brmdpi.com

Biological Activities and Molecular Mechanisms of Action of Glaucolide M and Analogues

In Vitro Studies on Glaucolide M

In vitro studies on glaucolide class compounds have investigated their effects on various biological processes, including cell proliferation.

Investigation of Antiproliferative Modalities in Cancer Cell Lines (e.g., human ovarian cancer cell lines)

Sesquiterpene lactones, including those of the glaucolide class, have demonstrated antiproliferative activity against a range of human cancer cell lines. While direct data for this compound on human ovarian cancer cell lines is not explicitly available in the provided results, studies on related sesquiterpene lactones and glaucolide B provide context. For example, compounds isolated from Vernonia species, which contain sesquiterpene lactones, have shown potential as anticancer agents by inhibiting the proliferation of various human cancer cell lines, including ovarian cancer cells. researchgate.net Another study on semisynthetic sesquiterpene lactones derived from glaucolide B evaluated their cytotoxic activities against several cancer cell lines, although human ovarian cancer was not among those specifically listed as being significantly affected by the tested derivatives. mdpi.com

Cellular and Molecular Pharmacology of Glaucolide Class Compounds

The cellular and molecular pharmacology of glaucolide class compounds involves their interactions with cellular targets and pathways, leading to observed biological effects such as anti-proliferative and anti-inflammatory actions.

Anti-proliferative and Cytotoxic Effects against Human Cancer Cell Lines (e.g., melanoma, lung carcinoma, glioblastoma)

Glaucolide class compounds and their derivatives have exhibited cytotoxic and antiproliferative effects against several human cancer cell lines. Studies on semisynthetic derivatives of glaucolide B, for instance, have shown significant cytotoxic activity against human melanoma SK-MEL-28 cells. mdpi.com However, these derivatives were not active against human large-cell lung carcinoma (NCI-H460) and human glioblastoma cancer (SF295) cells in that particular study. mdpi.com

Other research on sesquiterpene lactones, including hirsutinolides (which can be formed from glaucolides), has indicated inhibitory effects on the growth of glioblastoma and breast cancer cell lines. mdpi.comresearchgate.net The antiproliferative potential of sesquiterpene lactones against various tumor cells, including melanoma, lung cancer, and glioblastoma, is a recognized area of research. uwm.edu.plmdpi.comresearchgate.netscielo.br

Cell Line Specificity and Selectivity Indices

The cytotoxic activity of glaucolide class compounds can exhibit specificity towards certain cancer cell lines. Selectivity indices (SI) are used to quantify this specificity by comparing the toxicity to cancer cells versus normal cells. An SI value greater than 1 suggests a degree of selectivity for cancer cells, while values greater than 2 or 3 are often considered indicative of high selectivity. brieflands.comnih.govaboutscience.eu

In studies involving semisynthetic derivatives of glaucolide B, some compounds demonstrated significant cytotoxic activity and selectivity against human melanoma SK-MEL-28 cells when compared to non-tumoral human umbilical vein endothelial cells (HUVECs). nih.govmdpi.com For example, hirsutinolide derivatives 7a and 7b, and germacranolide derivative 8a, showed CC50 values against SK-MEL-28 cells of 5.0 µM (SI = 2.5), 11.2 µM (SI = 2.5), and 3.1 µM (SI = 3.0), respectively. mdpi.com This suggests a degree of selective toxicity towards melanoma cells for these specific derivatives. Conversely, these compounds were not active against NCI-H460 (lung carcinoma) and SF295 (glioblastoma) cell lines, indicating a lack of activity or selectivity for these lines in this context. mdpi.com

Studies on other natural compounds and extracts also highlight the concept of cell line specificity and the use of selectivity indices to evaluate potential therapeutic agents. brieflands.comaboutscience.eucsic.esnih.gov

Proposed Cellular Mechanisms (e.g., induction of apoptosis, modulation of intracellular mediators)

The cytotoxic and antiproliferative effects of glaucolide class compounds and other sesquiterpene lactones are often attributed to their ability to induce apoptosis and modulate intracellular mediators. Apoptosis is a programmed cell death process characterized by morphological features such as cell shrinkage, membrane blebbing, and DNA fragmentation. abcam.com It can be triggered by intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways. jbtr.or.krlibretexts.org

Sesquiterpene lactones are known to induce apoptosis in various cancer cell lines. researchgate.netjbtr.or.kr For instance, some hirsutinolide derivatives have been shown to induce apoptosis in MDA-MB-231 (breast cancer), SK-LU-1 (lung cancer), and CaSki (cervical cancer) cells by affecting the balance of anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, active caspase-8, active caspase-9) proteins. mdpi.comresearchgate.net

Modulation of intracellular mediators is another key mechanism. Sesquiterpene lactones, particularly those with an α-methylene-γ-lactone moiety, can interact with thiol-containing proteins through Michael additions, affecting cellular redox balance and inhibiting signaling pathways like nuclear factor kappa B (NF-κB). nih.gov NF-κB is a transcription factor that plays a crucial role in cell proliferation, survival, and inflammation, and its dysregulation is implicated in cancer development. nih.govmdpi.comresearchgate.net Inhibition of NF-κB can contribute to the antitumor effects of these compounds. nih.gov Some hirsutinolides have also been reported to inhibit the growth of glioblastoma and breast cancer cell lines by affecting the activation and function of STAT3, another transcriptional factor involved in cell proliferation and tumorigenesis. mdpi.comresearchgate.net

Other proposed mechanisms for sesquiterpene lactones include the induction of G2/M cell cycle arrest and the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and apoptosis. researchgate.netjbtr.or.kr

Anti-inflammatory Actions

Beyond their anticancer activities, glaucolide class compounds and other sesquiterpene lactones also possess anti-inflammatory properties. uwm.edu.plnih.govmdpi.comresearchgate.netcsic.esresearchgate.netresearchgate.netdntb.gov.ua This activity is often linked to their ability to modulate inflammatory mediators and pathways.

Studies on semisynthetic derivatives of glaucolide B have revealed anti-inflammatory activity to some degree. nih.govmdpi.comdntb.gov.ua For example, certain hirsutinolide derivatives showed strongly reduced release of interleukin-6 (IL-6) and nitrite (B80452) (NOx) in pre-treated M1 macrophages stimulated with lipopolysaccharide. nih.govmdpi.comresearchgate.netdntb.gov.ua IL-6 is a pro-inflammatory cytokine, and the reduction of its release indicates an anti-inflammatory effect. nih.govmdpi.comresearchgate.netdntb.gov.ua

The anti-inflammatory action of sesquiterpene lactones is often associated with their ability to inhibit the NF-κB signaling pathway, which plays a central role in the inflammatory response. nih.gov By interfering with NF-κB activation, these compounds can suppress the production of pro-inflammatory mediators. nih.gov

Data Table: Cytotoxic Activity and Selectivity of Selected Glaucolide B Derivatives

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |

| Hirsutinolide derivative 7a | SK-MEL-28 | 5.0 | 2.5 |

| Hirsutinolide derivative 7b | SK-MEL-28 | 11.2 | 2.5 |

| Germacranolide derivative 8a | SK-MEL-28 | 3.1 | 3.0 |

| Hirsutinolide derivative 7a | NCI-H460 | >50 | <0.5 |

| Hirsutinolide derivative 7b | NCI-H460 | >50 | <0.5 |

| Germacranolide derivative 8a | NCI-H460 | >50 | <0.5 |

| Hirsutinolide derivative 7a | SF295 | >50 | <0.5 |

| Hirsutinolide derivative 7b | SF295 | >50 | <0.5 |

| Germacranolide derivative 8a | SF295 | >50 | <0.5 |

Note: CC50 values represent the compound concentration causing 50% cell growth inhibition or cytotoxicity. Selectivity Index (SI) is calculated relative to non-tumoral HUVEC cells. Data is derived from research on semisynthetic derivatives of Glaucolide B. mdpi.com

Antimicrobial Efficacy

Sesquiterpene lactones are known to possess a range of biological activities, including antimicrobial effects. Glaucolide B, an analogue of this compound, has demonstrated strong antimicrobial activity. Specifically, it has shown potent activity against the bacterium Bacillus cereus. scielo.brresearchgate.netscispace.com Beyond antibacterial effects, Glaucolide B also exhibits antifungal activity. scielo.brscispace.com The broader class of sesquiterpene lactones is recognized for its general antibacterial and antifungal properties. scielo.brscispace.comuwm.edu.pl Research on extracts from various Vernonia species, which are known to contain sesquiterpene lactones, has further supported the antimicrobial potential of these compounds against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. phytopharmajournal.comconicet.gov.ar

Anti-protozoal and Anti-helminthic Properties

Sesquiterpene lactones have also been investigated for their effects against protozoa and helminths. Glaucolide B has shown significant activity against Biomphalaria glabrata snails, which are intermediate hosts for schistosomiasis. Studies have indicated that Glaucolide B is active against both the embryos and adults of B. glabrata, leading to considerable mortality within a 24-hour period. scielo.brresearchgate.netscispace.com This activity aligns with the general understanding that sesquiterpene lactones possess antiprotozoal and antihelminthic properties. scielo.brscispace.com Furthermore, some sesquiterpene lactones isolated from plants belonging to the Vernonieae tribe, which includes species containing glaucolides, have demonstrated molluscicidal effects. researchgate.netresearchgate.net

Analgesic Effects

The analgesic potential of sesquiterpene lactones has been noted in research. Glaucolide B, an analogue structurally related to this compound, has been reported to exhibit analgesic action in animal models, specifically in mice. scielo.brresearchgate.netscispace.com This observed effect is consistent with the broader pharmacological profile of sesquiterpene lactones, which are known to possess analgesic activities. scielo.brscispace.com

Mechanistic Investigations of Glaucolide Bioactivity

The biological effects of this compound and related sesquiterpene lactones are closely linked to their chemical reactivity and their ability to interact with specific cellular targets. Studies have aimed to elucidate these interactions and the downstream consequences for cellular function.

Interactions with Biological Macromolecules (e.g., Michael-type additions with sulfhydryl/thiol groups of enzymes)

A prominent mechanism by which sesquiterpene lactones, including glaucolide B, exert their biological effects is through reactions with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and enzymes. nih.govwikidata.orgguidetopharmacology.orgctdbase.org This interaction often occurs via a Michael-type addition reaction, where the nucleophilic thiol group attacks an electron-deficient double bond, commonly found in the α-methylene-γ-lactone moiety characteristic of many SLs. wikidata.orgguidetopharmacology.orgctdbase.orgwikipedia.orgthegoodscentscompany.com

This covalent modification can alter the structure and function of target proteins, leading to the observed biological outcomes. The reactivity with sulfhydryl and thiol groups of enzymes has been suggested as a mechanism for the biological activities of lactones. nih.gov Studies on the structure-activity relationship (SAR) of SLs have demonstrated that the α-methylene-γ-lactone moiety is crucial for their interaction with sulfhydryl groups. wikidata.org While reactivity with amino acids and nucleosides is generally low, the interaction with free cysteine groups in proteins is significant. wikidata.org

Modulation of Key Signaling Pathways

Sesquiterpene lactones have been shown to modulate various intracellular signaling pathways that are critical for cellular processes such as inflammation, proliferation, and apoptosis. For instance, SLs bearing the α-methylene-γ-lactone moiety can exert antitumor effects by inhibiting the signaling pathway of nuclear factor kappa B (NF-κB). wikidata.org NF-κB is a key transcription factor involved in orchestrating the production of inflammatory cytokines and regulating cell proliferation and survival. wikidata.org

Structurally related hirsutinolides have been reported to inhibit the growth of glioblastoma and breast cancer human tumor cell lines by affecting the activation and function of STAT3. wikidata.org STAT3 is a transcriptional factor that plays a key role in different aspects of tumorigenesis by controlling the expression of genes crucial for cell proliferation. wikidata.org The modulation of these and other signaling pathways contributes to the diverse biological activities attributed to this compound and its analogues.

Effects on DNA Integrity and Cell Cycle Progression

Investigations into the genotoxic and cytotoxic effects of sesquiterpene lactones have revealed their ability to impact DNA integrity and cell cycle progression. Glaucolide B, an analogue of this compound, has demonstrated cytotoxic effects on mouse embryo fibroblasts in vitro. senescence.info In human cultured lymphocytes, glaucolide B concentrations above a certain threshold completely inhibited cell growth. wikidata.orgthegoodscentscompany.com Lower concentrations significantly increased the frequency of chromosomal aberrations and were also cytotoxic. wikidata.orgthegoodscentscompany.comwikipedia.org Chromatid gaps were the most consistent structural aberrations observed. nih.govresearchgate.net

While glaucolide B did not significantly increase the frequency of chromosomal aberrations in mouse bone marrow cells in vivo, its clastogenic effects were observed in vitro. senescence.infowikidata.orgthegoodscentscompany.comwikipedia.org This suggests potential differences in metabolism or bioavailability between in vitro and in vivo systems.

Parthenolide, another cytotoxic sesquiterpene lactone, has been shown to inhibit DNA replication in HeLa cells, likely by interfering with the DNA template. nih.govwikidata.org This lactone also caused single-strand breaks in HeLa cell DNA. nih.govwikidata.org This mechanism of inducing single-strand breaks may contribute to the increased frequency of chromosomal aberrations observed with glaucolide B in lymphocytes. nih.govwikidata.org The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair. quora.com Interference with DNA integrity by SLs can trigger cell cycle arrest at such checkpoints.

Structure-Activity Relationships (SAR) Driving Specific Biological Outcomes

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of sesquiterpene lactones influence their biological activities. wikidata.orgmdpi-res.comnih.govnih.gov These studies help to identify the key pharmacophores and modifications that are critical for potency and selectivity.

SAR profile studies of sesquiterpene lactones have highlighted the importance of the α-methylene-γ-lactone moiety for their biological effects, including antitumor activity. wikidata.orgwikidata.org This functional group is known to react with nucleophiles, such as sulfhydryl groups, which is considered a primary mechanism of action. wikidata.org The presence of other structural features, such as an epoxide ring, in combination with the α-methylene-γ-lactone moiety can also influence interactions with biological molecules like hydroxyl and amine groups. wikidata.org

Sesquiterpene lactones can undergo structural rearrangements, particularly under different chemical conditions. For example, glaucolide B can be chemically transformed into other sesquiterpene lactone subtypes, such as hirsutinolides and cadinanolides, under acidic or alkaline conditions, or in the presence of silica (B1680970) gel during purification processes. wikidata.orgnih.gov These rearrangements can lead to derivatives with altered biological activity profiles.

Studies on semisynthetic sesquiterpene lactones generated from glaucolide B have shown that different structural rearrangements result in compounds with varying cytotoxic and anti-inflammatory activities. wikidata.orgnih.govguidetomalariapharmacology.org This indicates that the specific structural skeleton and the position and nature of functional groups significantly influence the biological outcomes. For instance, certain hirsutinolide and germacranolide derivatives synthesized from glaucolide B exhibited significant cytotoxic activity and selectivity against human melanoma cells. wikidata.orgnih.gov

Modifications to the functional groups present in the sesquiterpene lactone structure can have a profound impact on their potency and selectivity. The reactivity of the thiol group, a key target for Michael-type addition by SLs, underscores the importance of this interaction. guidetopharmacology.orgctdbase.orgwikipedia.orgthegoodscentscompany.com

Advanced Analytical and Computational Methodologies in Glaucolide Research

Applications of Advanced Mass Spectrometry for Metabolomics and Dereplication

Mass spectrometry (MS) is a crucial tool in metabolomics, enabling the identification and quantification of metabolites in complex mixtures. thermofisher.com For sesquiterpene lactones like glaucolide M, MS-based approaches are vital for their detection and characterization in biological extracts. Dereplication, the rapid identification of known compounds in a complex mixture, is also significantly aided by advanced MS techniques.

Differentiation of Glaucolides from Other Sesquiterpene Lactone Subtypes in Complex Mixtures

Differentiating glaucolides from other sesquiterpene lactone subtypes, such as hirsutinolides, in complex organic matrices can be challenging due to their structural similarities. sci-hub.seresearchgate.netnih.gov Advanced mass spectrometry, particularly electrospray ionization high-resolution mass spectrometry (ESI-HRMS) coupled with tandem MS (MS/MS or MSⁿ), provides strategies for their differentiation based on their ionization behavior and fragmentation patterns. sci-hub.seresearchgate.netnih.gov

Studies have shown that hirsutinolides and glaucolides can exhibit different behaviors during the ionization process in ESI(+)-HRMS. For instance, in combined UPLC water and sample injections, hirsutinolides primarily formed [M+Na]⁺ and [M+H-H₂O]⁺ ions, while glaucolides predominantly formed [M+H]⁺ ions. sci-hub.seresearchgate.netnih.gov Despite these differences in ionization, ESI(+)-HRMS/MS analyses of both subtypes can yield similar diagnostic fragmentation patterns at specific m/z values (e.g., m/z 277, 259, 241, and 231) that can be used as characteristic ions for both skeletons. sci-hub.seresearchgate.netnih.govresearchgate.net However, the nature of the complex adducts formed can serve as a differentiation strategy. sci-hub.senih.govresearchgate.net For example, protonated ions [M+H]⁺ were reported to be in extremely low abundance or not detected for hirsutinolide skeletons, whereas they were observed for glaucolides, albeit in low abundance. sci-hub.se

This differentiation strategy, based on the nature of the complex sesquiterpene lactone adducts and their MS/MS fragmentation patterns, has been successfully applied for the chemical characterization and dereplication of compounds in plant extracts using UPLC-ESI-HRMS/MS. sci-hub.senih.govresearchgate.net

Untargeted and Targeted Metabolite Profiling

Metabolite profiling involves the comprehensive analysis of metabolites in a biological sample. metabolon.comlcms.cz Two main approaches are used: untargeted and targeted metabolomics. metabolon.comresearchgate.net

Untargeted metabolomics aims to measure all detectable metabolites in a sample without prior bias, facilitating the discovery of novel compounds and providing a comprehensive metabolic snapshot. metabolon.comresearchgate.netanimbiosci.org Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a powerful tool for untargeted metabolomics due to its high sensitivity, specificity, and resolving power, enabling the screening of a large number of metabolites. animbiosci.org In the context of glaucolide research, untargeted approaches can help identify the presence of this compound and other related compounds in complex biological or environmental samples, even when their presence is not specifically anticipated. metabolon.com Chemometrics is often used to handle and process the large datasets generated by untargeted LC-HRMS analysis. animbiosci.org

Targeted metabolomics, on the other hand, focuses on the analysis of a predefined set of specific metabolites. metabolon.comresearchgate.net This approach is hypothesis-driven and is often used for the validation and quantification of known compounds. metabolon.com For this compound, targeted methods would involve developing specific MS methods (e.g., using LC-MS/MS) to selectively detect and quantify this compound in a sample. This is particularly useful for studies investigating the concentration of this compound in different plant tissues, during various growth stages, or in biological systems after exposure. nih.gov

Combining both untargeted and targeted metabolomics approaches can provide a more complete understanding of the metabolic profile of a sample, allowing for both the discovery of new compounds and the accurate quantification of known ones like this compound. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a crucial role in understanding the behavior, reactivity, and interactions of molecules like this compound at a molecular level. tarosdiscovery.comamazon.comanu.edu.au These in silico approaches complement experimental studies by providing theoretical insights and predictions.

Simulation of Fragmentation Mechanisms and Adduct Formation

Computational simulations are valuable for understanding the complex fragmentation pathways observed in mass spectrometry experiments for compounds like this compound. sci-hub.senih.govresearchgate.netresearchgate.net By simulating the fragmentation mechanisms, researchers can gain a deeper understanding of how the molecule breaks down under ionization and collision-induced dissociation, helping to interpret MS/MS spectra and confirm proposed structures. sci-hub.seyoutube.com

Furthermore, computational studies can investigate the formation and stability of different adducts, such as [M+Na]⁺ and [M+H]⁺ ions, which are commonly observed in ESI-MS. sci-hub.senih.govresearchgate.netresearchgate.netacdlabs.comucdavis.edu Simulations can provide insights into the preferred sites of adduction and the relative energies of different adduct structures. For example, computational simulations have shown differences in the preparation energy of sodium adducts for hirsutinolides and glaucolides, suggesting different interactions with Na⁺ ions during ionization. sci-hub.senih.govresearchgate.net Understanding adduct formation is essential for accurate mass spectral interpretation and for optimizing ionization conditions in MS experiments. acdlabs.com

Energy Landscape Analysis of Chemical Transformations

The concept of the energy landscape is used in computational chemistry to describe the potential energy surface of a molecule or system as a function of its geometry. uspex-team.orgarxiv.org Analyzing the energy landscape can provide insights into the possible conformations of a molecule, the energy barriers between different states, and the pathways of chemical transformations. uspex-team.orgarxiv.orgd-nb.info

While specific studies on the energy landscape analysis of chemical transformations involving this compound were not prominently found in the search results, this approach is broadly applicable to understanding the reactivity and stability of complex organic molecules. For sesquiterpene lactones, energy landscape analysis could be used to study conformational changes, epimerization reactions, or the initial steps of degradation or reaction pathways. uspex-team.org This can help predict the most likely reaction products or stable forms of the molecule under different conditions. uspex-team.orgd-nb.info The analysis of energy landscapes often involves identifying energy minima (stable and metastable states) and the transition states connecting them. uspex-team.org

In Silico Approaches for Structure-Activity Relationship Prediction

In silico approaches, which utilize computational methods to analyze the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR), are valuable tools in drug discovery and natural product research. mdpi.comnih.govfrontiersin.orgemerginginvestigators.org These methods can help predict the potential biological activities of a compound based on its structural features and similarity to known active molecules. nih.govfrontiersin.org

For this compound, in silico SAR studies could involve comparing its structure to databases of compounds with known activities to predict potential therapeutic effects or toxicity. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling can be employed. researchgate.netdntb.gov.ua Molecular docking, for instance, can simulate the binding of this compound to target proteins or enzymes to predict binding affinity and potential mechanisms of action. researchgate.netfrontiersin.org QSAR models can correlate specific structural descriptors of this compound and related compounds with their observed biological activities to build predictive models. dntb.gov.ua While direct in silico SAR studies specifically on this compound were not detailed in the search results, this methodology is widely applied to sesquiterpene lactones to explore their diverse pharmacological potential. researchgate.netfrontiersin.org These computational predictions can guide further experimental investigations into the biological activities of this compound. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics simulations are powerful computational techniques employed in the study of molecular interactions, including the potential binding of small molecules like this compound to biological targets, such as proteins. Molecular docking aims to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor, providing insights into potential binding modes and estimating binding affinity through scoring functions. abu.edu.ngnih.gov Molecular dynamics simulations, on the other hand, provide a time-dependent view of the molecular system, allowing researchers to study the stability of the ligand-receptor complex, conformational changes, and the dynamics of interactions over time. dovepress.comrsc.org

These in silico methods are valuable tools in computational research for understanding how a molecule might interact with a protein target, predicting potential binding sites, and assessing the stability and dynamics of the resulting complex. diva-portal.orgschrodinger.comnih.gov They can aid in hypothesizing mechanisms of action and identifying potential therapeutic targets for a compound. nih.govfip.org

While molecular docking and dynamics simulations are broadly applicable to the study of natural products, including sesquiterpene lactones like this compound, specific published research detailing molecular docking or dynamics simulations focused on predicting the biological targets and interaction profiles of this compound for therapeutic purposes was not extensively found in the conducted search. Studies involving molecular dynamics simulations have been reported for related glaucolides, such as glaucolide A, primarily in the context of understanding fragmentation mechanisms in mass spectrometry analysis and interactions with ions like Na+. sci-hub.seresearchgate.net These studies, while utilizing molecular dynamics, focused on analytical characterization rather than the prediction of biological target interactions.

The absence of readily available detailed research findings specifically on this compound's target interactions through docking and dynamics simulations in the search results indicates a potential area for future computational investigation. Applying these methodologies to this compound could provide valuable theoretical data on its potential binding partners and modes of interaction, complementing in vitro and in vivo studies.

Future Directions and Research Perspectives for Glaucolide M

Comprehensive Bioactivity Profiling of Glaucolide M and its Underexplored Analogues

Comprehensive bioactivity profiling is crucial to fully understand the potential of this compound and its related compounds. While some studies have indicated moderate toxic effects of this compound on certain cancer cell lines, such as human ovarian cancer cell line A2780, further investigation is needed to explore the hypothesis that its cytotoxic effects may be linked to antibacterial actions. nih.gov Sesquiterpene lactones, in general, are known for their diverse biological effects, including anticancer and anti-inflammatory properties, acting on various targets. researchgate.net They also exhibit antifungal, anxiolytic, analgesic, and antitrypanosomal activities. researchgate.net

Underexplored analogues of this compound, including semisynthetic derivatives, warrant thorough evaluation. Studies on glaucolide B, a related glaucolide, have shown that semisynthetic derivatives can exhibit significant cytotoxic activity and selectivity against specific cancer cell lines, such as human melanoma SK-MEL-28 cells. mdpi.comnih.gov For instance, hirsutinolide derivatives 7a and 7b, and germacranolide derivative 8a, derived from glaucolide B, demonstrated notable cytotoxicity and selectivity against SK-MEL-28 cells. mdpi.comnih.gov

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) |

| Hirsutinolide 7a | SK-MEL-28 | 5.0 | 2.5 |

| Hirsutinolide 7b | SK-MEL-28 | 11.2 | 2.5 |

| Germacranolide 8a | SK-MEL-28 | 3.1 | 3.0 |

| Glaucolide B (1) | RAW 264.7 | 14.11 | Not specified |

| Glaucolide A | L. amazonensis (promastigotes) | 46.7 | Moderate activity |

| Heliangin | L. amazonensis (promastigotes) | 9.3 | Stronger activity |

Note: CC50 values indicate the compound concentration causing 50% cytotoxicity. Selectivity Index (SI) is the ratio of cytotoxicity on non-tumoral cells to tumoral cells.

Further comprehensive profiling should encompass a wider range of biological targets and disease models, including infectious diseases, given the reported antitrypanosomal activity of sesquiterpene lactones. researchgate.net

Elucidation of Specific Molecular Targets and Signaling Cascades

Understanding the specific molecular targets and signaling cascades modulated by this compound is essential for rational drug design and development. Sesquiterpene lactones are known to interact with various intracellular mediators and signaling pathways, affecting processes like apoptosis, inflammation, and cell proliferation. mdpi.comresearchgate.net For example, some hirsutinolides have been shown to inhibit the growth of glioblastoma and breast cancer cell lines by affecting the activation and function of STAT3. mdpi.com Glaucolide B has demonstrated the ability to inhibit the production of nitrite (B80452)/nitrate (NOx) metabolites and pro-inflammatory interleukin 6 (IL-6) in LPS-stimulated macrophages, suggesting an interaction with inflammatory pathways. nih.gov

Research should focus on identifying the direct protein targets of this compound and how its interaction with these targets influences downstream signaling pathways. Techniques such as affinity chromatography, proteomics, and advanced imaging could be employed. Given the reported anti-inflammatory and potential antibacterial activities, investigating its effects on key inflammatory mediators like NF-κB and pathways involved in microbial pathogenesis would be particularly relevant. mdpi.commdpi-res.commdpi.com

Development of Targeted Synthetic Strategies for this compound and Designed Analogues

Developing targeted synthetic strategies is crucial for overcoming the limitations of isolation from natural sources and for creating novel analogues with improved properties. The synthesis of complex natural products like sesquiterpene lactones often involves challenging transformations. mdpi.com While isolation from plants like Vernonia species is a source, the conversion of glaucolides into other sesquiterpene lactone types, such as hirsutinolides and cadinanolides, can occur during extraction and purification depending on the conditions used, highlighting the need for controlled synthetic methods. mdpi.comnih.gov

Future research should explore efficient and selective synthetic routes to this compound. This could involve total synthesis or semi-synthetic approaches starting from readily available precursors. Strategies like diversity-oriented synthesis could be employed to generate a library of this compound analogues with structural variations to explore structure-activity relationships systematically. units.it Advances in catalysis and automation in organic synthesis could significantly contribute to the efficient production of this compound and its designed analogues. mdpi.comnih.gov

Investigation of Pharmacokinetic and Metabolic Fate in Preclinical Models

A thorough understanding of the pharmacokinetic (PK) and metabolic fate of this compound in preclinical models is vital for assessing its druggability and guiding further development. This includes studying its absorption, distribution, metabolism, and excretion (ADME) properties. While information specifically on the PK of this compound is limited in the provided context, research on other natural products and drug candidates highlights the importance of these studies. nih.govnih.gov

Future studies should utilize in vitro and in vivo preclinical models to determine how this compound is processed by the body. This would involve using techniques such as LC-MS/MS to identify metabolites and quantify the parent compound in biological matrices. ukzn.ac.zaresearchgate.net Understanding the metabolic pathways involved, including the role of cytochrome P450 enzymes and other metabolic enzymes, is crucial for predicting potential drug-drug interactions and interspecies differences. nih.govnih.gov Investigating the tissue distribution and elimination routes will provide insights into potential target organs and accumulation risks.

Exploration of Synergistic Effects with Established Therapeutic Agents

Exploring the potential synergistic effects of this compound with established therapeutic agents could lead to novel combination therapies with enhanced efficacy and potentially reduced toxicity. Sesquiterpene lactones have shown potential in combination therapy, acting as sensitizing agents to facilitate and enhance the action of drugs in clinical use. researchgate.net For example, studies have investigated the synergistic antifungal activity of beta-caryophyllene, a sesquiterpene, when combined with ketoconazole. scielo.brscielo.br

Future research should investigate the effects of combining this compound with standard treatments for diseases where this compound shows potential activity, such as cancer or infectious diseases. This could involve in vitro studies using cell lines and in vivo studies in relevant animal models. Evaluating different combination ratios and treatment schedules will be important to identify optimal synergistic interactions. Understanding the mechanisms behind any observed synergy, such as effects on drug transporters, metabolic enzymes, or parallel signaling pathways, will be crucial.

Advancements in Sustainable Isolation and Production Methodologies

Advancements in sustainable isolation and production methodologies are important for ensuring a reliable and environmentally friendly supply of this compound. Traditional extraction methods from plant sources can be resource-intensive and may involve the use of large amounts of organic solvents. nih.gov The conversion of glaucolides to other compounds during isolation also presents a challenge for obtaining pure this compound. mdpi.comnih.gov

Future research should focus on developing more sustainable extraction techniques, such as using supercritical fluids, microwave-assisted extraction, or enzyme-assisted extraction, which can reduce solvent consumption and energy usage. nih.gov Optimizing chromatographic methods, such as centrifugal partition chromatography (CPC), which has been successfully used for the isolation of related glaucolides, could also improve efficiency and reduce the need for solid supports like silica (B1680970) gel, which can cause degradation. researchgate.netnih.govnih.gov Exploring alternative production methods, such as plant cell culture or microbial fermentation, could offer scalable and sustainable routes for this compound production. kribb.re.kr

Q & A

Basic Research Questions

Q. What are the standard in vitro assays to evaluate Glaucolide M’s cytotoxicity in mammalian cells?

- Methodology : Use human lymphocyte cultures (e.g., peripheral blood lymphocytes) or established cell lines (e.g., HeLa, HepG2) to assess cytotoxicity. Key endpoints include cell viability (via MTT assay), apoptosis (flow cytometry), and chromosomal aberration frequency (metaphase analysis). Concentration ranges should be validated using pilot studies; for example, Glaucolide B showed cytotoxicity at ≥8 µg/ml in lymphocytes . Ensure replication (n ≥ 3) and include negative (solvent) and positive controls (e.g., mitomycin C for genotoxicity) .

Q. How is this compound isolated and characterized from natural sources?

- Methodology : Extract plant material (e.g., Vernonia species) using solvents like methanol or dichloromethane. Purify via column chromatography (silica gel, HPLC) and characterize using NMR (¹H, ¹³C), mass spectrometry (HRMS), and X-ray crystallography. Compare spectral data with existing sesquiterpene lactone libraries to confirm structural identity. Document purity (>95%) via HPLC-UV .

Q. What model organisms are suitable for preliminary in vivo toxicity studies of this compound?

- Methodology : Use rodents (e.g., BALB/c mice) for acute toxicity assays. Administer this compound orally or intraperitoneally at escalating doses (e.g., 160–640 mg/kg, based on Glaucolide B protocols). Monitor survival, hematological parameters, and organ histopathology. For genotoxicity, analyze bone marrow cells for micronuclei or chromosomal aberrations. Ensure ethical compliance (IACUC guidelines) and statistical power (n ≥ 5 per group) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo genotoxicity findings for this compound?

- Methodology : Address metabolic differences using liver S9 fraction assays (in vitro metabolic activation) or transgenic rodent models (e.g., Gpt delta mice). Compare dose equivalency: in vitro concentrations (µg/ml) vs. in vivo doses (mg/kg), adjusting for bioavailability. For example, Glaucolide B showed in vitro genotoxicity at 4 µg/ml but no in vivo effects at 640 mg/kg, suggesting threshold-dependent mechanisms . Use systematic reviews to contextualize findings .

Q. What statistical models are optimal for analyzing dose-response relationships in this compound studies?

- Methodology : Apply nonlinear regression (e.g., log-logistic or Hill models) to calculate EC₅₀/IC₅₀ values. For genotoxicity data, use Poisson regression to model aberration frequencies. Validate assumptions (e.g., normality, homogeneity) and report confidence intervals. Tools like R (drc package) or GraphPad Prism are recommended. Include effect-size metrics (e.g., Cohen’s d) for comparative analyses .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

- Methodology : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify target pathways. For example, sesquiterpene lactones often modulate NF-κB or MAPK signaling. Use pathway enrichment tools (DAVID, KEGG) and validate findings with siRNA knockdown or pharmacological inhibitors. Ensure data reproducibility via cross-platform validation .

Q. What experimental designs mitigate confounding variables in longitudinal studies of this compound’s chronic effects?

- Methodology : Use randomized block designs to control for batch effects in cell cultures. For in vivo studies, stratify animals by weight/age and use pair-feeding to standardize nutrition. Include interim timepoints (e.g., 30, 60, 90 days) to assess cumulative toxicity. Apply mixed-effects models to analyze longitudinal data .

Methodological Guidance for Data Presentation

- Tables : Include dose-response data (e.g., Table 1: Cytotoxicity of this compound in Human Lymphocytes), listing concentrations, viability percentages, aberration frequencies, and statistical significance (p-values).

- Figures : Use dose-response curves for IC₅₀ determination or heatmaps for omics data. Ensure all non-original figures cite sources .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.